3-Bromo-6-chloro-2-fluoroaniline CAS number 943830-81-7
3-Bromo-6-chloro-2-fluoroaniline CAS number 943830-81-7
An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluoroaniline (CAS: 943830-81-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluoroaniline, a halogenated aniline derivative of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights and methodologies.
Introduction and Strategic Importance
3-Bromo-6-chloro-2-fluoroaniline is a polysubstituted aromatic amine that serves as a versatile building block in modern organic chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: an activating amino group and three deactivating but synthetically versatile halogen substituents (bromine, chlorine, and fluorine). This specific substitution pattern offers multiple reaction sites, enabling chemists to construct complex molecular architectures.[2][3]
The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into drug candidates can significantly modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[4] Consequently, 3-Bromo-6-chloro-2-fluoroaniline is a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials.[4][5]
Physicochemical and Structural Properties
The fundamental properties of 3-Bromo-6-chloro-2-fluoroaniline are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 943830-81-7 | [6][7] |
| Molecular Formula | C₆H₄BrClFN | [7][8] |
| Molecular Weight | 224.46 g/mol | [7][8] |
| Predicted Boiling Point | 235.2 ± 35.0 °C | |
| Predicted Density | 1.809 ± 0.06 g/cm³ | |
| Physical State | Solid (at ambient temperature) | [2] |
| Purity | Typically ≥97% | [8][9] |
| InChI Key | YBQMYAOZKDEJHG-UHFFFAOYSA-N | [10] |
| SMILES | Nc1c(F)c(Br)ccc1Cl | [8] |
Molecular Structure and Reactivity Analysis
The reactivity of 3-Bromo-6-chloro-2-fluoroaniline is governed by the interplay of its substituents on the benzene ring.
Structural Diagram:
Caption: Molecular Structure.
Reactivity Insights:
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. It enhances the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The amino group itself can undergo acylation, alkylation, or diazotization.
-
Halogen Atoms (-F, -Cl, -Br): These are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing due to resonance. Their presence offers multiple handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The bromine atom is typically the most reactive site for such transformations.
-
Steric Hindrance: The substituents around the amino group can sterically hinder certain reactions at the adjacent positions.
This combination of functional groups makes 3-Bromo-6-chloro-2-fluoroaniline a highly versatile intermediate. For instance, the amino group can be protected (e.g., with a Boc group) to allow for selective reactions at the halogen sites.[2]
Synthesis and Purification
While specific literature on the synthesis of 3-Bromo-6-chloro-2-fluoroaniline is sparse, a plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations.[2][11]
Proposed Synthetic Workflow:
Caption: Proposed Synthetic Workflow.
Step-by-Step Protocol:
-
Protection of the Amino Group: The highly activating amino group of 2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent side reactions and control the regioselectivity of the subsequent halogenation steps.
-
Bromination: The protected aniline is then subjected to electrophilic bromination, likely using N-bromosuccinimide (NBS) in a suitable solvent. The bromine atom is directed to the position para to the activating acetylamino group.
-
Chlorination: Following bromination, chlorination is carried out using a reagent like N-chlorosuccinimide (NCS). The chlorine atom will substitute at one of the remaining activated positions.
-
Deprotection: The protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, 3-Bromo-6-chloro-2-fluoroaniline.
Purification Protocol:
The crude product is typically purified using a multi-step process:
-
Aqueous Extraction: The reaction mixture is first neutralized and then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine to remove water-soluble impurities.
-
Drying: The organic extract is dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.
-
Chromatography: For high purity, column chromatography on silica gel is employed to separate the desired product from any remaining starting materials, regioisomers, or by-products.[2]
-
Recrystallization: The final purification step often involves recrystallization from a suitable solvent system to obtain a crystalline solid.
Applications in Research and Drug Development
3-Bromo-6-chloro-2-fluoroaniline is a valuable precursor for synthesizing a wide range of biologically active molecules.[2][12] Its tri-halogenated structure allows for sequential and site-selective modifications, making it a key component in combinatorial chemistry and lead optimization.
Role in Medicinal Chemistry:
This compound serves as a scaffold for developing novel therapeutic agents. For example, it can be used to synthesize kinase inhibitors, which are a major class of anticancer drugs. The aniline nitrogen can be functionalized to interact with the hinge region of a kinase, while the halogenated ring can be modified to occupy hydrophobic pockets in the active site.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical Drug Action.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 3-Bromo-6-chloro-2-fluoroaniline. A combination of spectroscopic and chromatographic techniques is typically employed.
Analytical Workflow:
Caption: Analytical Characterization Workflow.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets, with chemical shifts influenced by the surrounding halogen and amino groups. The -NH₂ protons will appear as a broad singlet. |
| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts determined by the attached substituents. Carbon-fluorine coupling will be observed. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom, providing information about its chemical environment. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-halogen stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (224.46 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine and chlorine.[10] |
HPLC Method for Purity Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: A dilute solution of the compound in a mixture of acetonitrile and water.[13][14]
Safety, Handling, and Storage
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17] |
| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases.[15] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[8][16] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[15] |
Hazard Statements (Inferred from similar compounds):
-
Harmful if swallowed, in contact with skin, or if inhaled.[16]
Conclusion
3-Bromo-6-chloro-2-fluoroaniline stands out as a highly functionalized and synthetically valuable intermediate. Its unique substitution pattern provides a rich platform for creating diverse and complex molecules, particularly in the realm of pharmaceutical and materials science. A thorough understanding of its reactivity, combined with robust analytical and safety protocols, is key to unlocking its full potential in research and development.
References
- Smolecule. (2023, August 17). Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1.
- ChemicalBook. (2025, July 16). 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7.
- CymitQuimica. CAS 943830-81-7: 3-Bromo-6-chloro-2-fluoroaniline.
- Mol-Instincts. CAS: 943830-81-7 Name: 3-BROMO-6-CHLORO-2-FLUOROANILINE.
- Capot Chemical. MSDS of 3-Bromo-2-chloro-6-fluoroaniline.
- SynQuest Laboratories. 3-Bromo-6-chloro-2-fluoroaniline.
- Fisher Scientific. (2009, July 2).
- BLD Pharm. 1702023-23-1|3-Bromo-2-chloro-6-fluoroaniline|BLD Pharm.
- Apollo Scientific. 3-Bromo-2-fluoroaniline.
- Thermo Fisher Scientific. (n.d.).
- Echemi.
- ChemScene. 1694842-86-8 | 2-Bromo-3-chloro-6-fluoroaniline.
- MySkinRecipes. 3-Bromo-6-chloro-2-fluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis.
- Pharmaffiliates. 1000573-39-6| Chemical Name : 3-Chloro-2,4-dibromo-6-fluoroaniline.
- ChemicalBook. (2025, September 25). 3-Bromo-2-fluoroaniline | 58534-95-5.
- PubChem - NIH. 3-Bromoaniline | C6H6BrN | CID 11562.
- fluorochem private limited.
- Sigma-Aldrich. 3-Chloro-2-fluoroaniline 97 2106-04-9.
- ChemScene. 943830-81-7 | 3-Bromo-6-chloro-2-fluoroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine.
- PubChemLite. 3-bromo-6-chloro-2-fluoroaniline (C6H4BrClFN).
- BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 3-Bromo-6-chloro-2-fluoropyridine in Chemical Research.
- Google Patents. (n.d.).
- PubChem. Benzenamine, ar-bromo-ar-chloro- | C6H5BrClN | CID 189585.
- BenchChem. A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Google Patents. (n.d.).
- EPA.
- BenchChem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
- PubChem - NIH. 3-Bromo-1-chloro-2-fluorocyclohexa-1,3,5-triene.
- BLDpharm. 1820711-67-8|3-Bromo-6-chloro-2-fluoroaniline, n-boc protected.
- Appretech Scientific Limited. 3-bromo-6-chloro-2-fluoroaniline.
Sources
- 1. CAS 943830-81-7: 3-Bromo-6-chloro-2-fluoroaniline [cymitquimica.com]
- 2. Buy 3-Bromo-2-chloro-6-fluoroaniline | 1702023-23-1 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-6-chloro-2-fluoroaniline [myskinrecipes.com]
- 6. 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 [chemicalbook.com]
- 7. CAS 943830-81-7 | 3630-F-09 | MDL MFCD27934056 | 3-Bromo-6-chloro-2-fluoroaniline | SynQuest Laboratories [synquestlabs.com]
- 8. chemscene.com [chemscene.com]
- 9. appretech.com [appretech.com]
- 10. PubChemLite - 3-bromo-6-chloro-2-fluoroaniline (C6H4BrClFN) [pubchemlite.lcsb.uni.lu]
- 11. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. echemi.com [echemi.com]
